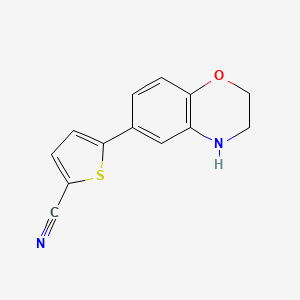
2,7-Dichloro-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-4-phenylquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of chlorine atoms at the 2 and 7 positions, along with a phenyl group at the 4 position, makes this compound a compound of interest for various chemical and pharmaceutical research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-phenylquinazoline typically involves the reaction of 2,7-dichloroquinazoline with phenylboronic acid. This reaction is often catalyzed by palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0). The reaction is carried out in a solvent mixture of tetrahydrofuran and water under a nitrogen atmosphere at elevated temperatures (around 60°C) for several hours. The product is then purified through recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring efficient catalyst recovery, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-4-phenylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can engage in coupling reactions with different boronic acids or stannanes to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.
Solvents: Tetrahydrofuran, toluene, and methanol are typical solvents used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2,7-Dichloro-4-phenylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Research into its properties can contribute to the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-4-phenylquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The chlorine atoms and phenyl group can influence its binding affinity and specificity towards molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Similar in structure but lacks the phenyl group at the 4 position.
4-Phenylquinazoline: Lacks the chlorine atoms at the 2 and 7 positions.
2-Chloro-4-phenylquinazoline: Has only one chlorine atom at the 2 position.
Uniqueness
2,7-Dichloro-4-phenylquinazoline is unique due to the specific positioning of the chlorine atoms and the phenyl group, which can significantly affect its chemical reactivity and biological activity. This unique structure allows it to be used in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,7-dichloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(16)18-13(11)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBXIJMBSXJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
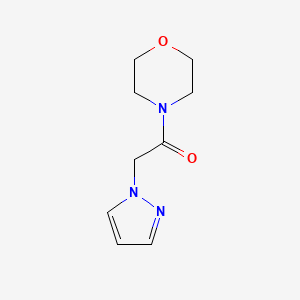
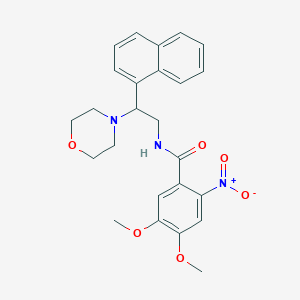
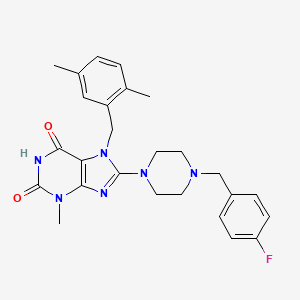
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)


![{[(3-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2612147.png)
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)
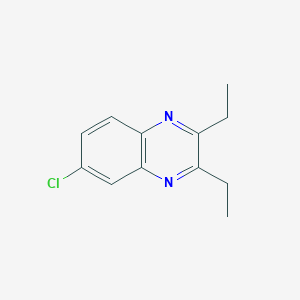
![1-(4-methylphenyl)-5-oxo-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2612150.png)
